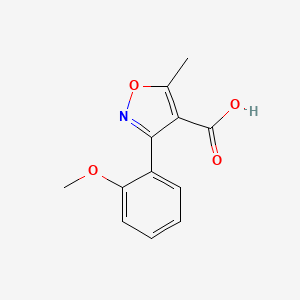

3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

説明

Introduction and Chemical Classification

Historical Background of Isoxazole Chemistry

Isoxazoles, first synthesized in the late 19th century, emerged as critical heterocyclic compounds due to their electron-rich aromatic structure and biological activity. The discovery of natural isoxazole derivatives like ibotenic acid and muscimol in Amanita mushrooms highlighted their pharmacological potential. Early synthetic methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, laid the groundwork for modern isoxazole chemistry. By the mid-20th century, isoxazole-containing drugs like valdecoxib (a COX-2 inhibitor) and flucloxacillin (a β-lactam antibiotic) demonstrated the therapeutic value of this heterocycle. The development of 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reflects advancements in regioselective functionalization, enabling targeted modifications for drug discovery.

Structural Classification and Nomenclature

The compound belongs to the isoxazole class, a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its IUPAC name, This compound , specifies:

- Position 3 : 2-methoxyphenyl substituent.

- Position 5 : Methyl group.

- Position 4 : Carboxylic acid group.

Table 1: Structural Comparison of Selected Isoxazole Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₂H₁₁NO₄ | 2-methoxyphenyl (3), methyl (5) | Carboxylic acid (4) |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | Phenyl (3), methyl (5) | Carboxylic acid (4) |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | C₁₁H₈ClNO₃ | 2-chlorophenyl (3), methyl (5) | Carboxylic acid (4) |

The methoxyphenyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for bioavailability.

Position in Heterocyclic Chemistry Literature

Isoxazoles occupy a unique niche in heterocyclic chemistry due to their dual heteroatoms and aromatic stability. They serve as bioisosteres for pyridines and furans, offering improved metabolic stability in drug design. The methoxyphenyl variant is particularly notable for its electronic effects: the methoxy group donates electron density via resonance, stabilizing the isoxazole ring and influencing reactivity. Recent studies highlight its role in synthesizing retinoid analogs and histone deacetylase (HDAC) inhibitors, underscoring its versatility.

Significance in Academic Research

This compound has catalyzed research in multiple domains:

- Drug Discovery : As a precursor for HDAC6-selective inhibitors (e.g., SS-208), it modulates epigenetic targets with minimal off-effects.

- Synthetic Methodology : Microwave-assisted and green chemistry approaches have optimized its synthesis, achieving yields >80%.

- Material Science : Its rigid structure aids in designing liquid crystals and coordination polymers.

A 2025 review in RSC Advances emphasized its potential in multi-targeted therapies, particularly for cancer and neurodegenerative diseases.

特性

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQSJBSGCNLIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424362 | |

| Record name | 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93041-44-2 | |

| Record name | 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Reduction: Formation of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

- 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecular structures. Its isoxazole ring is particularly valuable for constructing derivatives with specific biological activities.

Reactivity and Derivative Formation

- The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, leading to the formation of derivatives that may exhibit enhanced or novel properties. For instance:

- Oxidation yields 3-(2-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

- Reduction produces 3-(2-Methoxyphenyl)-5-methylisoxazole-4-methanol.

- Substitution allows for various substituted derivatives depending on the nucleophile used.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

- Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro, suggesting its utility in treating inflammatory conditions .

Immunosuppressive Effects

- In a study examining its immunosuppressive properties, derivatives of isoxazole were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human blood cultures. Results indicated that certain derivatives showed strong inhibitory effects without significant toxicity to A549 cell lines .

Pharmaceutical Development

Lead Compound for New Pharmaceuticals

- The compound is being explored as a lead candidate for the development of new pharmaceuticals targeting various diseases. Its ability to modulate immune responses positions it as a potential therapeutic agent in autoimmune disorders and inflammatory diseases .

Mechanism of Action

- The mechanism involves interaction with specific molecular targets, where the isoxazole ring modulates enzyme or receptor activity. The methoxy and carboxylic acid groups enhance binding affinity through hydrogen bonding and electrostatic interactions, which are essential for its biological activity.

Industrial Applications

Novel Material Development

- Beyond its biological applications, this compound is utilized in the development of novel materials and as a precursor for specialty chemicals. Its unique structure allows for modifications that can lead to materials with desirable properties for various industrial applications.

Case Studies

作用機序

The mechanism of action of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with analogs differing in substituents on the phenyl ring or heterocyclic moieties. Key differences in synthesis, physicochemical properties, and biological activity are highlighted.

Structural and Physicochemical Properties

Notes:

- *Estimated via computational models (e.g., XLogP3).

- †Reported for analogs with similar substituents .

- ‡Derived from HPLC retention data .

- §Calculated using fragment-based methods.

Key Observations :

Key Observations :

生物活性

3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H11NO4. It features a five-membered isoxazole ring, which is known for its role in various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Weight | 233.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in critical metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling cascades that regulate cell proliferation and survival.

- Oxidative Stress Response : By enhancing antioxidant defenses, it protects cells from oxidative damage, which is crucial in cancer therapy .

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as caspase activation.

- Bacterial Inhibition : In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

A common method involves refluxing intermediates (e.g., aminothiazolones) with sodium acetate and a carbonyl-containing reagent in acetic acid for 3–5 hours, followed by crystallization and purification . For derivatives, esterification or alkylation reactions may be employed, with careful control of stoichiometry and reaction time to avoid side products.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic techniques:

- NMR : Analyze aromatic proton environments to distinguish methoxyphenyl substituents.

- FTIR : Confirm carboxylic acid (-COOH) and isoxazole ring vibrations (C=N stretch ~1600 cm⁻¹).

- Mass spectrometry : Verify molecular weight and fragmentation patterns. Cross-reference data with crystallographic studies for validation .

Q. What safety precautions are critical during handling?

- Store at 0–6°C for stability, especially for air-sensitive intermediates .

- Use PPE (gloves, goggles) due to potential irritancy of carboxylic acids and isoxazole derivatives.

- Avoid open flames (P210 precaution) and ensure proper ventilation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation. For example, the monoclinic system (space group P2₁/c) with unit cell parameters a = 6.4147 Å, b = 14.6321 Å, c = 11.9911 Å, and β = 97.22° was used to resolve bond angles and torsional strain in the methoxyphenyl substituent . Synchrotron sources enhance resolution for low-symmetry crystals.

Q. What strategies optimize reaction yields in heterocyclic synthesis?

- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How to address discrepancies in melting points reported across studies?

- Purity assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting melting ranges.

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Inter-lab calibration : Standardize equipment using reference compounds (e.g., 5-Methylisoxazole-4-carboxylic acid, mp 168–170°C) .

Q. How to design bioactivity assays for enzyme inhibition studies?

- Target selection : Prioritize enzymes with conserved active sites (e.g., cyclooxygenase, cytochrome P450).

- In vitro assays : Use fluorogenic substrates or UV-Vis spectroscopy to monitor inhibition kinetics.

- SAR studies : Compare activity of structural analogs (e.g., chloro- or fluoro-substituted phenyl rings) .

Q. What methods evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.

- Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR : Employ COSY and NOESY to assign proton-proton correlations in crowded regions.

- Computational modeling : Compare experimental IR/NMR with DFT-predicted spectra.

- Isotopic labeling : Use deuterated solvents to simplify splitting patterns in complex spectra .

Q. How to select structural analogs for structure-activity relationship (SAR) studies?

- Scaffold modifications : Replace the methoxy group with electron-withdrawing (e.g., -Cl) or donating (-OH) substituents.

- Bioisosteres : Substitute the isoxazole ring with thiazole or oxadiazole moieties.

- Database mining : Use similarity scores (>0.7) to identify analogs like 5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。